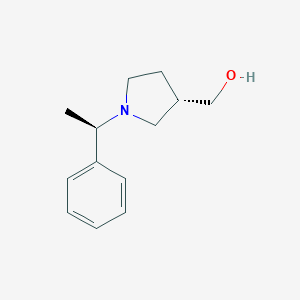
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
There is no specific synthesis analysis available for ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol. However, there are synthesis routes available for related compounds4.
Molecular Structure Analysis
The molecular structure of Pyrrolidin-3-yl-methanol has a molecular formula of C5H11NO and a molecular weight of 101.155. However, the specific structure of ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is not available.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions of ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol.
Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrrolidin-3-yl-methanol include a molecular formula of C5H11NO and a molecular weight of 101.155. However, the specific properties of ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol are not available.
Wissenschaftliche Forschungsanwendungen
Application in Crystal Structures : Sakate, Hosoda, and Suzuki (2016) studied bis[2-(pyridin-2-yl)phenyl]rhodium(III) complexes, which included ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol as a hydrogen-bonded methanol co-ligand in some of these complexes. This research contributes to understanding the structural aspects of such complexes (Sakate, Hosoda, & Suzuki, 2016).
Catalysis in Organic Synthesis : Asami et al. (2015) reported that o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, were used as chiral ligands for enantioselective addition of diethylzinc to benzaldehyde. One of these ligands was derived from (R)-1-(1-phenylethyl)pyrrolidine, showcasing its utility in organic synthesis (Asami et al., 2015).
Organocatalysis : Lu et al. (2008) synthesized (1R,3S,4S)-2-azanorbornyl-3-methanol from (R)-1-phenylethylamine and used it as a catalyst for enantioselective epoxidation of α,β-enones. This research underscores its potential as an organocatalyst (Lu, Xu, Liu, & Loh, 2008).
Enantioselective Alkynylation : Munck et al. (2017) explored the use of a prolinol derived ligand, (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, in the enantioselective addition of terminal alkynes to cyclic imines. This study highlights its role in enhancing reaction selectivity (Munck, Monleón, Vila, & Pedro, 2017).
Ligands in Metal-Catalyzed Reactions : Russo, Fuoco, and Lattanzi (2013) reported the synthesis of (R)-phenanthrenyl-9yl-[(S)-pyrrolidin-2yl)] methanol, highlighting its potential as a ligand in metal-catalyzed reactions and as an organocatalyst (Russo, Fuoco, & Lattanzi, 2013).
Stereochemistry Determination : Procopiou et al. (2016) worked on determining the absolute configuration of N-CBZ-3-fluoropyrrolidine-3-methanol using vibrational circular dichroism, confirming stereochemistry through chemical synthesis. This paper highlights its role in stereochemistry analysis (Procopiou et al., 2016).
Safety And Hazards
There is no specific safety and hazard information available for ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol.
Zukünftige Richtungen
There is no specific information available on the future directions of ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol.
Please note that this information is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the relevant scientific literature or contact a chemical supplier.
Eigenschaften
IUPAC Name |
[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYGPRJDFTUGU-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548988 | |
| Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol | |
CAS RN |
852857-10-4, 109960-55-6 | |
| Record name | rel-(3S)-1-[(1R)-1-Phenylethyl]-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852857-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


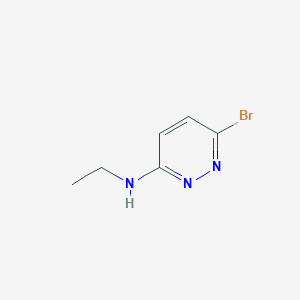


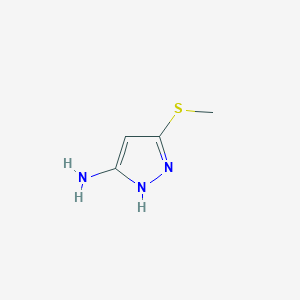
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)


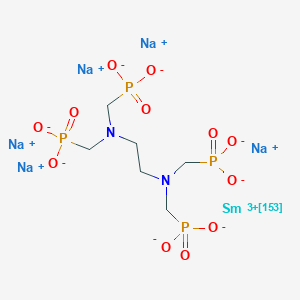
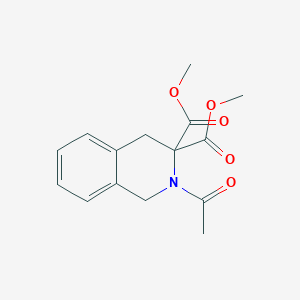
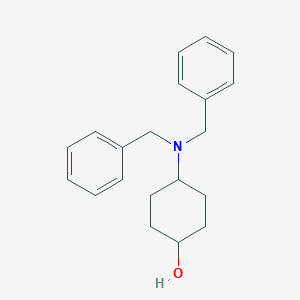
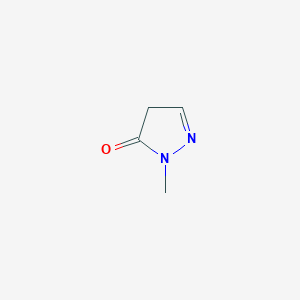
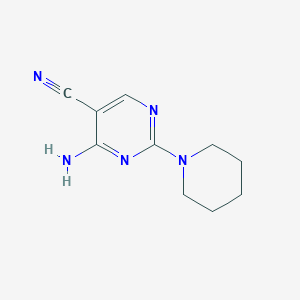
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)